2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine
Description
Key Stereoelectronic Features
Trifluoromethyl Group (CF₃) :
Chlorine Substituent (Cl) :
Bromomethyl Group (CH₂Br) :
| Functional Group | Electronic Effect | Impact on Reactivity |
|---|---|---|
| CF₃ (C4) | Strong -I | Deactivates ring; stabilizes adjacent intermediates |
| Cl |
Properties
IUPAC Name |
2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFHJQVCKHBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functional Group Transformation of Pyridine Precursors
This approach starts from a suitably substituted pyridine such as 2-chloro-4-(trifluoromethyl)pyridine or its analogs, followed by bromomethylation at the 2-position.
Step 1: Preparation of 2-chloro-4-(trifluoromethyl)pyridine
Large-scale synthesis of 2-chloro-4-(trifluoromethyl)pyridine is achieved via mild and high-yielding methods involving vinyl n-butyl ether and trifluoroacetic anhydride under acidic conditions to form key intermediates, which are then cyclized to yield the chlorotrifluoromethylpyridine core.
Step 2: Bromomethylation at the 2-position
The bromomethyl group is introduced by reacting the 2-position of the pyridine ring with bromomethylating agents such as bromomethyl halides or by radical bromination of methyl groups attached to the pyridine ring. This step requires careful control to avoid over-bromination or side reactions.
Step 3: Chlorination at the 6-position
Chlorination can be achieved either by starting with a 6-chloropyridine precursor or by selective chlorination of the pyridine ring using chlorine gas or chlorinating reagents under controlled conditions.
Construction of Pyridine Ring from Trifluoromethylated Building Blocks
An alternative strategy involves building the pyridine ring itself from trifluoromethyl-containing fragments, allowing simultaneous installation of the trifluoromethyl group and halogens.
Cyclocondensation reactions using trifluoromethylated ketones or esters such as ethyl 2,2,2-trifluoroacetate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one enable the formation of pyridine rings with trifluoromethyl substitution.
Subsequent halogenation steps introduce the chloro and bromomethyl substituents at desired positions.
Detailed Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields from literature and patent sources for key intermediates related to the target compound.
Research Findings and Industrial Relevance
The trifluoromethyl group is introduced early in the synthesis due to its electron-withdrawing nature and influence on reactivity and selectivity in subsequent halogenation steps.
Vapor-phase chlorination and fluorination methods have been developed for large-scale production of chlorotrifluoromethylpyridines, which are key intermediates for further functionalization.
Bromomethylation is typically performed under mild conditions to avoid decomposition of the trifluoromethylpyridine core and to ensure regioselectivity at the 2-position.
The combination of these methods allows for scalable synthesis of this compound with yields suitable for industrial applications.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Halogenation of substituted pyridines | Sequential chlorination and bromomethylation of trifluoromethylpyridine derivatives | High regioselectivity; scalable | Requires careful control of reaction conditions to avoid side products |
| Pyridine ring construction from trifluoromethylated building blocks | Cyclocondensation of trifluoromethyl ketones or esters followed by halogenation | Allows simultaneous introduction of trifluoromethyl group; flexible substitution patterns | Multi-step; may require harsh conditions for ring formation |
| Vapor-phase chlorination/fluorination | High-temperature catalyzed halogenation of picoline derivatives | Suitable for large-scale industrial production; high yields | High temperature; catalyst handling; formation of by-products |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can target the halogen groups, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Dehalogenated pyridine derivatives are formed.
Scientific Research Applications
Synthesis of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine
The synthesis of this compound can be achieved through several methodologies. A common approach involves the bromination of 6-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. The reaction typically requires heating and can yield significant amounts of the desired product.
Agrochemical Applications
The compound's derivatives, particularly those containing trifluoromethyl groups, are known for their efficacy in crop protection. Trifluoromethylpyridines have been utilized in various agrochemical products to combat pests and diseases affecting crops. For instance, derivatives like Fluazifop-butyl have been commercially successful in the market, highlighting the importance of trifluoromethylpyridine structures in agrochemicals .
Pharmaceutical Applications
In the pharmaceutical sector, compounds similar to this compound serve as key intermediates for synthesizing biologically active molecules. For example, it has been used in the preparation of various pharmaceuticals that target specific biological pathways, including those involved in cancer treatment and other therapeutic areas .
Case Study: Bimiralisib
Bimiralisib (PQR309), a phosphoinositide 3-kinase inhibitor, utilizes intermediates derived from trifluoromethylpyridines during its synthesis. This compound is currently undergoing clinical trials for its potential in treating various cancers .
Research Findings on Trifluoromethylpyridines
Research indicates that the incorporation of trifluoromethyl groups into pyridine structures enhances their biological activity due to unique physicochemical properties imparted by fluorine atoms. This has led to increased interest in developing new derivatives with improved efficacy and reduced environmental impact.
Data Table: Applications of Trifluoromethylpyridines
| Application Area | Example Compounds | Key Uses |
|---|---|---|
| Agrochemicals | Fluazifop-butyl | Insecticide for crop protection |
| Pharmaceuticals | Bimiralisib | Cancer treatment targeting PI3K pathway |
| Veterinary | Various TFMP derivatives | Animal health products |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine (CAS: 1208079-78-0)
- Structure : Differs by replacing the chlorine atom (position 6) with a trifluoromethyl group and introducing a pentafluoroethyl (-CF2CF3) group at position 3.
- Molecular Weight : 358.03 g/mol (vs. 294.46 g/mol for the target compound).
- Applications : The pentafluoroethyl group enhances lipophilicity, making it suitable for fluorinated drug candidates .
5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5)
- Physical Properties : Boiling point 218.4°C (predicted) and density 1.647 g/cm³, indicating higher volatility than the target compound .
- Reactivity : The shifted bromomethyl group alters regioselectivity in substitution reactions, favoring modifications at position 5 .
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1)
Halogen and Fluorinated Group Variations
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 749875-09-0)
- Structure : Iodine at position 4 instead of chlorine.
- Reactivity : The iodine atom serves as a superior leaving group compared to chlorine, enabling efficient nucleophilic aromatic substitution .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-36-3)
- Structure : Fluorine replaces chlorine at position 2.
Structural Analogues in Pharmaceutical Contexts
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : Aryl-substituted pyridine with a fused benzene ring.
- Crystallography : Dihedral angle of 59.8° between pyridine and benzene rings stabilizes the structure via weak C–H···π interactions .
- Synthesis : Prepared via palladium-catalyzed cross-coupling, contrasting with the radical bromination used for the target compound .
Comparative Data Table
Key Findings and Implications
Substituent Position Matters : The reactivity and applications of bromomethyl-trifluoromethylpyridines are highly dependent on substituent positions. For example, bromine at position 2 (target compound) vs. position 5 (CAS: 108274-33-5) leads to divergent reaction pathways .
Fluorination Enhances Lipophilicity : Compounds with pentafluoroethyl or multiple trifluoromethyl groups exhibit increased lipid solubility, critical for blood-brain barrier penetration in CNS drugs .
Biological Activity
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
The compound is characterized by the presence of a bromomethyl group, a chloro substituent, and a trifluoromethyl group on the pyridine ring. These functional groups contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies revealed that it significantly decreased levels of TNF-α and IL-6 in activated macrophages.
Case Study:
In a controlled experiment, mice treated with this compound exhibited reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
3. Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of oxidative stress. It was found to protect neuronal cells from damage induced by reactive oxygen species (ROS) by enhancing antioxidant defenses.
Table 2: Neuroprotective Effects
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 70 ± 5 |
| Compound Treatment | 85 ± 7 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromomethyl or trifluoromethyl groups can significantly influence its pharmacological properties.
Insights from SAR Analysis:
- Bromomethyl Group: Essential for antimicrobial activity; removal leads to loss of efficacy.
- Trifluoromethyl Group: Enhances lipophilicity and may improve interaction with lipid membranes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Halogenation : Introduce the bromomethyl group via radical bromination or nucleophilic substitution of a hydroxymethyl precursor using PBr₃ or HBr .
- Trifluoromethylation : Use CF₃Cu or CF₃SiMe₃ under catalytic conditions to install the trifluoromethyl group at the 4-position .
- Chlorination : Direct chlorination at the 6-position via electrophilic substitution using Cl₂/FeCl₃ .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for CH₂Br; δ ~120–140 ppm for CF₃ in ¹³C) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅BrClF₃N: calc. 294.91) .
- Data Interpretation : Cross-reference spectral data with analogs (e.g., 2-(chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine ).
Q. What are the key reactivity profiles of the bromomethyl group in this compound?
- Substitution Reactions :
- React with amines (e.g., NH₃, Et₃N) or thiols under basic conditions (K₂CO₃, DMF, 50°C) to form aminomethyl or thiomethyl derivatives .
- Nucleophilic Displacement : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and regioselectivity in substitution reactions?
- Electronic Effects :
- The CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 2- and 6-positions .
- Computational Analysis : DFT studies (e.g., Gaussian) reveal reduced electron density at the 4-position due to CF₃, directing electrophiles to the 6-chloro site .
- Regioselectivity :
- In Pd-catalyzed couplings, the 2-bromomethyl group reacts preferentially over the 6-chloro group due to steric accessibility .
Q. What strategies mitigate decomposition or side reactions during storage or synthesis?
- Decomposition Pathways :
- Hydrolysis of the bromomethyl group to hydroxymethyl under humid conditions .
- Thermal degradation above 60°C forms polymeric byproducts .
- Mitigation :
- Use anhydrous solvents (e.g., THF, DCM) and stabilizers like BHT (0.1% w/w) .
- Store in amber vials at –20°C with desiccants .
Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?
- Case Studies :
- Pharmaceuticals : Used to prepare kinase inhibitors by substituting Br with heterocyclic amines (e.g., imidazoles) .
- Agrochemicals : React with thioureas to generate herbicidal thiazolo[5,4-b]pyridines .
- Data Table :
| Application | Target Product | Key Reaction Step | Yield (%) | Ref. |
|---|---|---|---|---|
| Kinase Inhibitors | 2-(Aminomethyl)-6-chloro-4-CF₃-pyridine | Br → NH₂ (NH₃, EtOH, 80°C) | 72 | |
| Herbicides | Thiazolo[5,4-b]pyridine derivatives | Br + thiourea → thiazole ring closure | 65 |
Contradictions and Gaps in Literature
- Analytical Data : Commercial sources (e.g., Sigma-Aldrich ) often lack detailed spectral data, requiring independent validation via NMR/MS .
- Reaction Yields : Reported yields for similar compounds (e.g., 65–72% ) may vary due to trace moisture or impurities; replicate under strictly controlled conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
